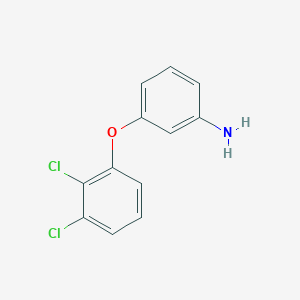

3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE

Description

Chemical Identity and Structural Characterization

Nomenclature and Classification

3-(2,3-Dichlorophenoxy)aniline, systematically designated as benzenamine, 3-(2,3-dichlorophenoxy)-, belongs to the broader classification of substituted phenethylamines and diphenyl ether derivatives. The compound carries the Chemical Abstracts Service registry number 887580-66-7, establishing its unique chemical identity within chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally named 3-(2,3-dichlorophenoxy)aniline, reflecting the substitution pattern where a 2,3-dichlorophenoxy group is attached to the meta position of an aniline ring. The compound falls within the classification of aromatic amines, specifically those containing ether linkages between aromatic systems. This structural arrangement places it among compounds that exhibit both electron-donating properties from the amine group and electron-withdrawing effects from the chlorinated aromatic system.

The classification extends to include this compound within the diphenyl ether family, where two aromatic rings are connected through an oxygen bridge. This structural motif is fundamental to understanding the compound's chemical behavior and potential reactivity patterns. The presence of multiple chlorine substituents further categorizes this compound among polyhalogenated aromatic compounds, which often display unique physical and chemical properties compared to their non-halogenated counterparts.

Structural Features and Isomerism

The molecular structure of 3-(2,3-dichlorophenoxy)aniline exhibits several critical structural features that define its chemical identity and behavior. The ether linkage connecting the two aromatic systems provides conformational flexibility while maintaining conjugation between the ring systems through the oxygen atom. The aniline portion contains a primary amino group positioned meta to the phenoxy substituent, creating an asymmetric substitution pattern that influences the compound's electronic properties. The dichlorophenyl moiety features chlorine atoms at the 2 and 3 positions, establishing an ortho-relationship between these halogen substituents.

Isomerism considerations for this compound encompass both constitutional and conformational aspects. Constitutional isomers arise from different connectivity patterns of the same molecular components, while conformational isomers result from rotation around single bonds, particularly the ether linkage. The compound can adopt various conformations through rotation around the carbon-oxygen bond connecting the two aromatic systems, with preferred conformations likely influenced by steric interactions between the chlorine substituents and the aniline ring.

The electronic structure reveals significant delocalization effects across both aromatic systems, mediated by the ether oxygen atom. The amino group acts as an electron-donating substituent through resonance, while the dichlorophenyl moiety withdraws electron density through inductive effects. This electronic interplay creates a polarized molecular system with distinct charge distribution patterns that influence chemical reactivity and intermolecular interactions.

Molecular Formula and Mass

3-(2,3-Dichlorophenoxy)aniline possesses the molecular formula C₁₂H₉Cl₂NO, indicating a composition of twelve carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been calculated as 254.11 grams per mole, reflecting the contribution of the heavy chlorine atoms to the overall molecular mass. This molecular composition places the compound within the moderate molecular weight range typical of pharmaceutical intermediates and specialty chemicals.

Table 1: Molecular Composition Data for 3-(2,3-Dichlorophenoxy)aniline

| Element | Count | Atomic Mass (amu) | Contribution to Molecular Mass (amu) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Chlorine | 2 | 35.45 | 70.90 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 25 | - | 254.098 |

The computational chemistry data reveals additional molecular descriptors that characterize the compound's three-dimensional properties. The calculated hydrophobic parameter (XlogP) value of 4 indicates significant lipophilic character, suggesting favorable partitioning into non-polar environments. The hydrogen bond donor count of 1 corresponds to the primary amine group, while the hydrogen bond acceptor count of 2 reflects the amine nitrogen and ether oxygen atoms. These parameters collectively influence the compound's solubility profile and potential biological interactions.

Positional Isomers in Dichlorophenoxy Aniline Family

The dichlorophenoxy aniline family encompasses numerous positional isomers that differ in the placement of substituents on both the phenoxy and aniline portions of the molecule. These structural variations create distinct compounds with potentially different properties and applications. The systematic study of these isomers provides insights into structure-property relationships and guides rational compound design efforts.

Ortho-Substituted Derivatives

Ortho-substituted derivatives in the dichlorophenoxy aniline family include compounds where the phenoxy group is positioned adjacent to the amino group on the aniline ring. The compound 2-(2,4-dichlorophenoxy)aniline exemplifies this substitution pattern, bearing the molecular formula C₁₂H₉Cl₂NO and a molecular weight of 254.11 grams per mole. This positional isomer carries the Chemical Abstracts Service number 26306-64-9 and represents a well-characterized member of the ortho-substituted class. The ortho arrangement creates unique steric and electronic interactions between the amino and phenoxy substituents, potentially influencing conformational preferences and reactivity patterns.

Another notable ortho-substituted derivative is 2-(2,3-dichlorophenoxy)-3-methylaniline, which introduces an additional methyl substituent to create a more complex substitution pattern. This compound demonstrates how additional substitutions can further modify the electronic and steric properties of the base dichlorophenoxy aniline structure. The ortho positioning in these compounds typically results in restricted rotation around the ether linkage due to steric hindrance between the amino group and the phenoxy substituent.

Meta-Substituted Derivatives

Meta-substituted derivatives represent the structural class containing the target compound 3-(2,3-dichlorophenoxy)aniline, where the phenoxy group occupies the meta position relative to the amino group. This substitution pattern provides an optimal balance between electronic communication and steric freedom, allowing for relatively unrestricted rotation around the ether linkage while maintaining significant electronic interaction between the aromatic systems. The meta positioning eliminates direct steric clashes between the amino and phenoxy groups while preserving conjugative effects through the aromatic π-system.

Additional meta-substituted derivatives include 3-(3,4-dichlorophenoxy)aniline, which features a different dichlorination pattern on the phenoxy ring. This compound, with Chemical Abstracts Service number 887580-74-7, maintains the same molecular formula C₁₂H₉Cl₂NO but exhibits altered electronic properties due to the repositioned chlorine substituents. The 3,4-dichlorophenoxy substitution pattern creates different inductive and resonance effects compared to the 2,3-dichlorophenoxy arrangement, potentially influencing chemical reactivity and physical properties.

Para-Substituted Derivatives

Para-substituted derivatives in the dichlorophenoxy aniline family feature the phenoxy group positioned directly opposite to the amino group on the aniline ring. While specific para-substituted dichlorophenoxy anilines were not prominently featured in the available literature, related para-substituted compounds demonstrate the structural possibilities within this class. The para arrangement typically provides maximum electronic communication between substituents through the aromatic π-system while minimizing steric interactions.

The 4-(2,4-dichlorophenoxy)aniline represents a significant para-substituted derivative that has found applications as an important intermediate in herbicide synthesis. This compound serves as a precursor for diclofop-methyl, demonstrating the practical importance of para-substituted dichlorophenoxy anilines in agricultural chemistry. The synthesis of such compounds often involves nucleophilic aromatic substitution reactions between dichlorophenols and para-nitroaniline derivatives, followed by reduction of the nitro group to yield the desired aniline product.

Table 2: Positional Isomers of Dichlorophenoxy Aniline

| Substitution Pattern | Example Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ortho | 2-(2,4-Dichlorophenoxy)aniline | 26306-64-9 | C₁₂H₉Cl₂NO | 254.11 |

| Meta | 3-(2,3-Dichlorophenoxy)aniline | 887580-66-7 | C₁₂H₉Cl₂NO | 254.11 |

| Meta | 3-(3,4-Dichlorophenoxy)aniline | 887580-74-7 | C₁₂H₉Cl₂NO | 254.11 |

| Para | 4-(2,4-Dichlorophenoxy)aniline | - | C₁₂H₉Cl₂NO | 254.11 |

Three-Dimensional Structural Analysis

The three-dimensional structure of 3-(2,3-dichlorophenoxy)aniline reveals important spatial relationships that influence its chemical and physical properties. Computational chemistry calculations provide detailed insights into the preferred conformations and electronic distribution within the molecule. The topological molecular polar surface area has been calculated as 35.2 square angstroms, indicating the extent of polar surface accessible to solvent interactions. This parameter significantly influences the compound's solubility characteristics and potential for hydrogen bonding interactions.

The molecular complexity, quantified as 227 units, reflects the intricate branching and substitution patterns present in the structure. This high complexity value suggests a sophisticated three-dimensional arrangement that may exhibit selective binding properties or specific reactivity patterns. The rotatable bond count of 2 indicates limited conformational flexibility, primarily arising from rotation around the ether linkage and the bond connecting the aniline nitrogen to its hydrogen substituents.

The heavy atom count of 16 provides insight into the molecular density and potential for intermolecular interactions. The absence of chiral centers, as indicated by zero stereocenter counts, simplifies the structural analysis by eliminating stereochemical considerations. The covalent bond unit count of 1 confirms that the molecule exists as a single connected structure without separate ionic or molecular components.

Electronic structure analysis reveals that the compound maintains planarity or near-planarity in its preferred conformations, facilitating maximal π-conjugation between the aromatic systems. The ether oxygen atom plays a crucial role in mediating electronic communication between the dichlorophenyl and aniline moieties, creating a delocalized electronic system that spans both aromatic rings. The chlorine substituents introduce significant electronegativity differences that polarize the molecular electron distribution, creating regions of partial positive and negative charge that influence intermolecular interactions and chemical reactivity patterns.

Properties

CAS No. |

887580-66-7 |

|---|---|

Molecular Formula |

C12H9Cl2NO |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

3-(2,3-dichlorophenoxy)aniline |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2 |

InChI Key |

ZUTPXSXHROJBLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(2,3-dichloro-phenoxy)-phenylamine typically follows a multi-step process:

Step 1: Acylation of Phenylamine

Phenylamine (aniline) is acylated using chloroacetyl chloride in an organic solvent such as toluene. This yields 2-chloroacetanilide intermediates.Step 2: Etherification Reaction

The 2-chloroacetanilide is reacted with 2,3-dichlorophenol or its acid derivative in the presence of a base (sodium carbonate or potassium carbonate) and a phase transfer catalyst (such as quaternary ammonium salts). This step forms the ether linkage, producing 3-(2,3-dichlorophenoxy)-phenylacetamide intermediates.Step 3: Rearrangement and Deprotection

Treatment with a strong base (sodium hydroxide or potassium hydroxide) under reflux conditions induces rearrangement and cleavage of the acetyl protecting group, yielding the target compound this compound.

This sequence is a one-pot reaction process that integrates acylation, etherification, and rearrangement to achieve high yield and purity.

Detailed Reaction Conditions and Catalysts

| Step | Reagents & Conditions | Purpose | Notes on Optimization |

|---|---|---|---|

| Acylation | Aniline + Chloroacetyl chloride in toluene; 25–60 °C, then heated to 88–90 °C for 5 hours | Formation of 2-chloroacetanilide | Controlled temperature and slow addition improve yield |

| Etherification | Addition of 2,3-dichlorophenol or 2,3-dichlorophenesic acid, sodium carbonate or potassium carbonate, quaternary ammonium salt catalyst; 85–95 °C for 10–15 hours | Formation of ether bond | Use of phase transfer catalysts (e.g., benzyltriethylammonium chloride, dodecyl trimethyl ammonium chloride) enhances reaction efficiency |

| Rearrangement | Addition of sodium hydroxide or potassium hydroxide; reflux for 3–5 hours | Deprotection and rearrangement to amine | Strong base and reflux critical for complete conversion |

Representative Experimental Data from Patent CN103113236A

This patent describes a robust preparation method for 2,6-dichlorodiphenylamine, structurally related to this compound, which can be adapted similarly:

| Embodiment | Catalyst Used | Etherification Temp (°C) | Reaction Time (hours) | Base Used for Rearrangement | Rearrangement Time (hours) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|

| 1 | Benzyltriethylammonium chloride (9.3 kg) | 90 | 10 | NaOH | 5 | 98.1 | 99.9 |

| 2 | Benzyltriethylammonium chloride (3.8 kg) | 85 | 15 | KOH | 5 | 99.0 | 99.92 |

| 3 | Dodecyl trimethyl ammonium chloride (12 kg) | 95 | 10 | KOH | 3 | 96.6 | 99.88 |

| 4 | Tetradecyl trimethyl ammonium bromide (10 kg) | 95 | 12 | KOH | 3 | 94.0 | 99.38 |

- The reaction is performed in toluene solvent with large-scale quantities, demonstrating industrial feasibility.

- Phase transfer catalysts significantly improve etherification efficiency.

- The rearrangement step requires strong bases and reflux conditions for optimal yield.

- Final purification is achieved by vacuum distillation, yielding high-purity products suitable for pharmaceutical or agrochemical use.

Alternative Synthetic Routes and Analogous Reactions

Nucleophilic Aromatic Substitution (SNAr) on Dichlorophenyl Derivatives

Literature on 2,3-dichloro-1,4-naphthoquinone derivatives shows that nucleophilic substitution with amines under basic conditions can yield amino-substituted chlorinated aromatic compounds. Such methods may be adapted for phenylamine derivatives with dichlorophenoxy groups, involving substitution of chlorine atoms by amine nucleophiles.Use of Carbodiimide Coupling Agents

In complex molecule synthesis involving chlorinated phenylamines, coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC) have been used to facilitate amide bond formation under mild conditions, suggesting potential for derivatization of phenylamine intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Role in Synthesis |

|---|---|---|

| Solvent | Toluene | Medium for acylation and etherification |

| Acylation Temperature | 25–90 °C | Controls rate and selectivity of acylation |

| Etherification Base | Na2CO3 or K2CO3 | Neutralizes acid, promotes ether bond formation |

| Phase Transfer Catalyst | Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) | Enhances reaction rate and yield |

| Rearrangement Base | NaOH or KOH | Deprotection and rearrangement to amine |

| Rearrangement Temp | Reflux (~90–100 °C) | Ensures complete conversion |

| Reaction Time | 3–15 hours (varies by step) | Sufficient for completion of each step |

| Product Purity (HPLC) | >99% | Confirms high-quality synthesis |

Research Findings and Practical Considerations

- The use of phase transfer catalysts is critical to achieve high yields and reduce reaction times in the etherification step.

- Strong bases and reflux conditions are necessary for efficient rearrangement and deprotection, converting acetanilide intermediates into the free amine.

- The one-pot process minimizes purification steps and environmental impact, making it suitable for scale-up.

- High purity (>99%) of the final product is achievable through vacuum distillation and crystallization techniques.

- Analogous synthetic principles apply to other dichlorophenylamine derivatives, allowing flexibility in substituent positioning.

Chemical Reactions Analysis

3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or the phenoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions

Scientific Research Applications

3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential antifungal and antibacterial properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,3-DICHLORO-PHENOXY)-PHENYLAMINE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenoxy Substitutions

4-(3,4-Dichlorophenoxy)aniline

- Structure: Differs in the position of chlorine atoms (3,4-dichlorophenoxy vs. 2,3-dichlorophenoxy) and the substitution site on the aniline ring (para- vs. meta-) .

N-(3-(2,4-Dichlorophenoxy)propyl)-N-methyl-2-propynylamine

- Structure: Contains a propynylamine chain and a 2,4-dichlorophenoxy group.

- Toxicity: Exhibits moderate toxicity (ipr-mus LD₅₀: 400 mg/kg) and releases toxic Cl⁻ and NOx upon decomposition .

- Contrast: The aliphatic chain increases lipophilicity, likely improving membrane permeability compared to the aromatic 3-(2,3-Dichloro-phenoxy)-phenylamine.

Analogues with Heterocyclic Modifications

3-(2,3-Dichlorophenoxy)piperidine

- Structure : Replaces the aniline group with a piperidine ring.

- Impact : The basicity of the piperidine nitrogen (pKa ~11) contrasts with the weakly basic aniline (pKa ~4.6), affecting solubility and interaction with biological targets .

3-(2,3-Dichlorophenoxy)azetidine hydrochloride

- Structure : Features a smaller, strained azetidine ring.

- Reactivity: The ring strain may enhance nucleophilic reactivity compared to the planar aniline system in this compound .

Analogues with Additional Functional Groups

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

- Structure : Adds a second amine group at the 1,2-positions of the benzene ring.

3-(2'-Methoxy-ethoxy)propylamine

- Structure: Substitutes dichlorophenoxy with a methoxy-ethoxy chain.

- Properties: The ether linkage improves water solubility but reduces aromatic stacking interactions critical in this compound’s applications .

Comparative Data Table

Key Research Findings

- Electronic Effects : Chlorine substitution positions (2,3 vs. 3,4) significantly alter electron density on the aromatic ring, impacting reactivity in Suzuki coupling and nitration reactions .

- Toxicity Profile : Aliphatic analogues (e.g., propynylamine derivatives) exhibit higher acute toxicity than aromatic counterparts, likely due to enhanced bioavailability .

- Thermal Stability : Compounds with aliphatic chains (e.g., azetidine hydrochloride) decompose at lower temperatures, releasing hazardous byproducts like Cl⁻ .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2,3-Dichloro-phenoxy)-phenylamine?

The compound can be synthesized via nucleophilic aromatic substitution, where 2,3-dichlorophenol reacts with a phenylamine derivative under basic conditions. For example, analogous methods involve sodium hydroxide to deprotonate the phenol, facilitating ether bond formation. Subsequent acidification (e.g., HCl) yields the final product . Purification via recrystallization or column chromatography is recommended to achieve high purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the aromatic rings and amine functionality.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for detecting residual solvents or unreacted precursors.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. While direct data for this compound is scarce, and highlight similar protocols for structurally related dichlorophenoxy-amines .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antiparasitic Activity : Cell viability assays using Plasmodium falciparum or Leishmania cultures, with IC50 determination via ATP quantification or microscopy.

- Antioxidant Potential : DPPH radical scavenging assays or lipid peroxidation models. and provide methodologies for evaluating substituted phenylamine derivatives in such contexts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

Contradictions may arise from variations in:

- Cell Line Specificity : shows IC50 values ranging from 15–25 μM depending on cancer cell type (e.g., melanoma vs. pancreatic). Standardize models using isogenic cell lines or primary cultures .

- Assay Conditions : Differences in pH, serum concentration, or incubation time can alter compound stability. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions.

- Metabolic Interference : Use metabolomic profiling to identify enzyme interactions that may modulate activity.

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina can model binding to receptors (e.g., GPCRs or cytochrome P450 enzymes). suggests antiparasitic activity via metabolic disruption, which can be validated using docking against parasite-specific targets .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- QSAR Models : Relate structural features (e.g., Cl substituent positions) to bioactivity using datasets from analogs.

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives?

- X-ray Crystallography : For definitive confirmation of crystal structure and hydrogen-bonding networks.

- 2D NMR (COSY, HSQC) : To assign complex proton environments, particularly in regiochemical isomers. and emphasize the utility of these techniques for phenoxy-phenylamine derivatives .

Q. How does the compound’s reactivity compare to analogs under varying conditions?

- Oxidative Stability : Use cyclic voltammetry to compare redox potentials with 2,4-dichloro or trifluoromethyl analogs.

- Hydrolytic Degradation : Monitor decomposition in acidic/basic buffers via LC-MS. notes that chlorine positioning significantly impacts stability .

Methodological Considerations Table

Key Notes

- Data Interpretation : Always contextualize biological results with compound stability (e.g., half-life in cell media).

- Safety Protocols : Dichlorophenoxy derivatives may emit toxic Cl⁻ vapors upon decomposition (); use fume hoods and monitor NOx/Cl⁻ levels .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-(2-chloro-5-methylphenoxy)-phenylamine in ) to elucidate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.